molecular formula C20H18ClN3O2S B2681202 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888443-84-3

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2681202
CAS No.: 888443-84-3
M. Wt: 399.89
InChI Key: GSPKZJOCIHLGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:

  • A 2-methoxyethyl substituent at position 3, enhancing solubility and modulating steric effects.
  • A planar pyrimido[5,4-b]indol-4-one scaffold, enabling π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-10-9-24-19(25)18-17(15-7-2-3-8-16(15)22-18)23-20(24)27-12-13-5-4-6-14(21)11-13/h2-8,11,22H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPKZJOCIHLGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps:

    Formation of the Pyrimidoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor. Common reagents include strong acids or bases to facilitate the cyclization.

    Introduction of the Chlorophenylmethylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenylmethyl halide reacts with a thiol group on the pyrimidoindole core.

    Addition of the Methoxyethyl Group: This can be done through an alkylation reaction using a methoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The (3-chlorophenyl)methylsulfanyl (–SCH2C6H4Cl) substituent exhibits characteristic thioether reactivity:

Reaction TypeConditionsProductsSupporting Evidence
Oxidation H2O2/HOAc or mCPBASulfoxide (–SOCH2C6H4Cl) or sulfone (–SO2CH2C6H4Cl)Oxidation of similar sulfanyl groups in thieno[2,3-d]pyrimidinones ( )
Alkylation Alkyl halides (R-X) in basic mediaThioether derivatives (–SR) via nucleophilic substitutionAlkylation patterns observed in pyrimidoindole analogs ( )
Nucleophilic Substitution Strong bases (e.g., NaH) with electrophilesReplacement of –SCH2C6H4Cl with other nucleophilesReactivity of chlorobenzyl groups in triazolethiones ( )

Pyrimidoindole Core Modifications

The fused pyrimidine-indole system undergoes regioselective reactions at nitrogen and carbon centers:

N-Alkylation/Acylation

  • Site : N-3 or N-5 positions (based on electronic environment).

  • Reagents : Alkyl halides, acyl chlorides.

  • Example : Reaction with methyl iodide forms quaternary ammonium salts, as seen in structurally related pyrimidoindoles ( ).

Electrophilic Aromatic Substitution

  • Site : Electron-rich indole ring (C-6 or C-9).

  • Reagents : Nitrating agents (HNO3/H2SO4), halogenation (Br2/FeBr3).

  • Outcome : Nitro or bromo derivatives, critical for further functionalization ( ).

Methoxyethyl Side Chain Reactivity

The 2-methoxyethyl group (–OCH2CH2OCH3) participates in:

ReactionConditionsOutcomeReference
Demethylation BBr3 or HICleavage to –OH or –I derivativesDemethylation of methoxy groups in indole systems ( )
Ether Cleavage H2O/acid or LiAlH4Formation of diols or alcoholsSimilar transformations in cyclopenta[b]thiophenes ( )

Ring-Opening and Rearrangement

Under acidic or thermal conditions:

  • Pyrimidine ring cleavage : Hydrolysis with HCl/H2O yields aminoindole intermediates ( ).

  • Indole ring modifications : Oxidative rearrangement with Pd/C or MnO2 forms fused quinoline derivatives ( ).

Cycloaddition and Cross-Coupling

The compound serves as a scaffold for advanced synthetic applications:

  • Suzuki-Miyaura coupling : With arylboronic acids at C-7 or C-8 positions ( ).

  • Click chemistry : Azide-alkyne cycloaddition at the sulfanyl group ( ).

Biological Activity-Driven Modifications

Structural analogs demonstrate pharmacological relevance, suggesting:

  • Enzyme inhibition : Targeted modifications at the pyrimidine N1 position enhance binding to kinase ATP pockets ( ).

  • Antimicrobial activity : Halogenation (e.g., Cl → F) improves membrane permeability ( ).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival. For instance, a study on Mannich bases derived from similar scaffolds demonstrated promising results against various cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) .

Case Study: Anticancer Efficacy

In a comparative study, derivatives of the compound were evaluated for their cytotoxic effects on MCF-7 cells. The results indicated an IC50 value lower than 2 μg/mL for some derivatives, suggesting strong anticancer potential. The substitution pattern on the phenyl ring significantly influenced the activity, with certain modifications enhancing efficacy .

Phosphodiesterase Inhibition

Another promising application of this compound is its potential as a phosphodiesterase (PDE) inhibitor. PDEs play critical roles in regulating intracellular levels of cyclic nucleotides, which are vital for various cellular processes. Inhibitors of PDE4 and PDE9 have been explored for their therapeutic potential in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and diabetes .

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties. Compounds with similar structures have been investigated for their ability to mitigate neurodegenerative diseases by promoting neuronal survival and reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (Core Structure) Substituents Molecular Weight (g/mol) Calculated LogD (pH 5.5) Hydrogen Bond Acceptors References
Target Compound 2-(3-chlorobenzylsulfanyl), 3-(2-methoxyethyl) ~430 (estimated) 3.8–4.2 (predicted) 5
3-(4-Chlorophenyl)-2-phenacylsulfanyl analog 2-(phenacylsulfanyl), 3-(4-chlorophenyl) 445.9 5.9 4
BG14350 (pyrimidoindol-4-one) 2-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}, 3-(2-methoxyethyl) 430.52 N/A 4
3-Phenyl-2-propylsulfanyl analog 2-propylsulfanyl, 3-phenyl 365.5 N/A 3
5-(2-Chlorophenyl)-thieno[2,3-d]pyrimidin-4-one Thieno-pyrimidinone core, 2-sulfanyl 396.9 N/A 4

Key Observations:

Position 2 Modifications: The 3-chlorobenzylsulfanyl group in the target compound offers greater steric bulk and electron-withdrawing effects compared to simpler alkylsulfanyl groups (e.g., propylsulfanyl in ). This may enhance receptor binding specificity but reduce solubility.

Position 3 Modifications :

  • The 2-methoxyethyl group in the target compound provides better aqueous solubility than aryl substituents (e.g., 4-chlorophenyl in ).

Core Heterocycle Differences: Thieno-pyrimidinone analogs (e.g., ) exhibit reduced planarity compared to pyrimidoindoles, likely altering binding affinities in enzyme-active sites.

Pharmacological and Physicochemical Implications

Key Findings:

  • Hydrogen-Bonding Capacity: BG14350’s morpholino group increases hydrogen-bond acceptors (4 vs. 5 in the target compound), which may enhance target engagement in polar binding pockets .
  • LogD and Bioavailability : The phenacylsulfanyl analog’s high LogD (5.9, ) suggests superior blood-brain barrier penetration but may limit solubility in aqueous environments.
  • Halogen Effects: The 3-chlorophenyl group in the target compound likely confers stronger halogen bonding than non-halogenated analogs (e.g., ), improving binding to hydrophobic enzyme pockets.

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H22ClN3O2S
  • Molecular Weight : 425.94 g/mol
  • CAS Number : 888443-63-8

The presence of the chlorophenyl group and the sulfanyl moiety contributes significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as kinases and proteases, which play crucial roles in cellular signaling pathways.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.
  • Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Biological Activity Overview

The biological activities of the compound have been evaluated through various studies:

Anticancer Activity

Research indicates that pyrimidoindole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that derivatives with similar functional groups effectively inhibit bacterial growth.

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented. These activities suggest potential applications in treating neurodegenerative diseases and managing urinary tract infections.

Case Studies

  • Study on Anticancer Properties :
    • A study conducted on a series of pyrimidoindole derivatives revealed that compounds with a similar structure exhibited significant cytotoxicity against different cancer cell lines. The mechanism involved the induction of apoptosis via caspase activation pathways.
  • Antimicrobial Efficacy :
    • In an evaluation of antimicrobial activity, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in A431 cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE inhibition
AntioxidantReduction of oxidative stress

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Construct the pyrimidoindol-4-one core via cyclocondensation of substituted indole derivatives with thiourea or guanidine analogs under acidic conditions.
  • Step 2: Introduce the 3-(2-methoxyethyl) group using alkylation or Mitsunobu reactions.
  • Step 3: Attach the [(3-chlorophenyl)methyl]sulfanyl moiety via nucleophilic substitution with 3-chlorobenzyl mercaptan in the presence of a base (e.g., NaH or K₂CO₃).
    Key Validation: Monitor intermediates using TLC and purify via column chromatography. Final compound purity should be confirmed by HPLC (>95%) and NMR .

Q. How can the crystal structure of this compound be resolved?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement: Employ SHELXL for structure solution and refinement. Validate using R-factor (<0.05) and residual electron density maps .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C): Assign signals using 2D experiments (COSY, HSQC, HMBC) to confirm regiochemistry.
  • HRMS: Verify molecular ion peaks (e.g., ESI+ mode) with <2 ppm error.
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the preliminary steps to assess biological activity?

Methodological Answer:

  • In Vitro Screening: Test against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Dose-Response Curves: Calculate IC₅₀ values with triplicate measurements.
  • Control Experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent blanks .

Q. How should researchers handle solubility challenges in biological assays?

Methodological Answer:

  • Solvent Selection: Use DMSO (≤0.1% v/v) for stock solutions; dilute in assay buffer with surfactants (e.g., 0.01% Tween-20).
  • Sonication: Apply brief sonication (10–20 sec) to disperse precipitates.
  • Dynamic Light Scattering (DLS): Confirm colloidal stability pre-assay .

Advanced Research Questions

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

Methodological Answer:

  • Cross-Validation: Compare NMR-derived torsion angles with crystallographic data using software like Mercury.
  • Theoretical Calculations: Perform DFT simulations (e.g., Gaussian) to predict NMR shifts or optimize geometries.
  • Error Analysis: Statistically assess discrepancies (e.g., χ² tests) to identify systematic vs. random errors .

Q. What computational strategies predict metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools: Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism.
  • MD Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) using GROMACS.
  • Experimental Correlation: Validate predictions with microsomal stability assays (e.g., liver microsomes + NADPH) .

Q. How to design a study investigating environmental degradation pathways?

Methodological Answer:

  • Hydrolysis/Photolysis: Expose the compound to pH-varied buffers (2–12) or UV light (254 nm), and analyze degradation products via LC-MS.
  • QSAR Modeling: Relate half-lives to electronic descriptors (e.g., Hammett constants).
  • Ecotoxicology: Assess toxicity in Daphnia magna or algal models per OECD guidelines .

Q. What experimental controls are critical for mechanistic studies in enzyme inhibition?

Methodological Answer:

  • Time-Dependent Inhibition: Pre-incubate enzyme with compound to distinguish reversible vs. irreversible binding.
  • Competition Assays: Use substrate analogs to confirm competitive inhibition.
  • Mass Spectrometry: Detect covalent adducts (e.g., via intact protein MS) .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.
  • Protein Binding: Use equilibrium dialysis to determine free fraction.
  • Systems Biology Modeling: Integrate PK/PD data using tools like PK-Sim to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.